(S)-ar-Himachalene
Description
Structure
3D Structure
Properties
IUPAC Name |
(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHWULAZACSXEV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2=C1C=CC(=C2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Pathways
Isolation and Identification from Biological Sources
The identification of (S)-ar-Himachalene from natural sources typically involves the extraction of essential oils or volatile compounds, followed by chromatographic and spectroscopic analysis. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for its identification, while nuclear magnetic resonance (NMR) spectroscopy and polarimetry are used to confirm its structure and stereochemistry. nih.gov
This compound is a known constituent of the essential oils of several cedarwood species. The essential oil of Atlantic Cedar (Cedrus atlantica) is a notable source, containing ar-himachalene along with its isomers α-, β-, and γ-himachalene, which can constitute up to 70% of the oil. scirp.org Similarly, it has been isolated from the Himalayan cedar, Cedrus deodara. arkat-usa.orgniscpr.res.in The essential oils are typically obtained through steam distillation of the wood. benchchem.com
While the essential oil of Roman chamomile (Chamaemelum nobile) is rich in various terpenes, specific studies focusing solely on the isolation of this compound from this source are less common. Analysis of Chamaemelum nobile essential oil has shown a predominance of compounds like angelylangelate, but it is also grouped with plants rich in sesquiterpenes. proquest.comresearchgate.netsemanticscholar.org
Table 1: Plant Sources of ar-Himachalene
| Species | Family | Common Name | Part Used | Key Associated Compounds |
| Cedrus atlantica | Pinaceae | Atlas Cedar | Wood | α-Himachalene, β-Himachalene, γ-Himachalene. arkat-usa.orgscirp.org |
| Cedrus deodara | Pinaceae | Himalayan Cedar | Wood | α-Himachalene, β-Himachalene, γ-Himachalene, Himachalol, Allohimachalol. arkat-usa.orgniscpr.res.in |
| Chamaemelum nobile | Asteraceae | Roman Chamomile | Flowers | Angelylangelate, Verbenone, Pulegone. proquest.comresearchgate.netsemanticscholar.org |
This compound has been identified as a male-produced aggregation pheromone component in several species of flea beetles. nih.govniscpr.res.in In the flea beetle Aphthona flava, it is a key component of the male-specific volatiles. scirp.orgresearchgate.net Similarly, it is one of six male-specific compounds isolated from the crucifer flea beetle, Phyllotreta cruciferae. nih.govmolaid.com The volatiles are typically collected from males feeding on their host plants. nih.gov The absolute configuration of the ar-himachalene from these insect sources was determined to be the (S)-enantiomer. researchgate.net
Table 2: Insect Sources of this compound
| Species | Order | Family | Common Name | Role of Compound |
| Aphthona flava | Coleoptera | Chrysomelidae | Flea Beetle | Male-produced aggregation pheromone. nih.govscirp.orgniscpr.res.in |
| Phyllotreta cruciferae | Coleoptera | Chrysomelidae | Crucifer Flea Beetle | Male-produced aggregation pheromone. nih.govmolaid.com |
Volatile compounds from the marine cyanolichen Lichina pygmaea, collected from the Moroccan Atlantic coast, have been found to be dominated by sesquiterpenes. researchgate.netnih.govresearchgate.net Among these, γ-himachalene, β-himachalene, and α-himachalene were the most abundant, indicating the presence of the himachalene skeleton in this unique marine organism. researchgate.netnih.govresearchgate.net While the specific presence of the aromatic this compound was not explicitly reported as a major component in the initial analysis, the prevalence of its precursors suggests its potential formation. researchgate.net
Biosynthesis and Chemodiversity of Himachalene-Type Sesquiterpenoids
The biosynthesis of himachalene-type sesquiterpenoids, including this compound, is a complex process involving terpene synthase enzymes that catalyze the cyclization of a universal precursor.
The biosynthesis of all sesquiterpenoids, including the himachalenes, begins with the acyclic precursor farnesyl pyrophosphate (FPP). nih.govnih.gov Terpene synthases (TPS) are the key enzymes that facilitate the conversion of FPP into the diverse array of cyclic sesquiterpene skeletons. rsc.org
Specifically for himachalenes, a β-himachalene synthase (HcS) has been characterized from the bacterium Cryptosporangium arvum. nih.govnih.govd-nb.info This enzyme catalyzes the cyclization of FPP to form β-himachalene as the main product, along with other sesquiterpenes like α-himachalene and γ-himachalene. nih.govbeilstein-journals.org The proposed mechanism involves an initial 1,11- or 1,6-cyclization of FPP to form a himachalyl cation intermediate. nih.govd-nb.infobeilstein-journals.org This cation then undergoes a series of rearrangements, including hydride shifts and proton transfers, to yield the various himachalene isomers. nih.govbeilstein-journals.org The aromatization to ar-himachalene is thought to occur as a subsequent step from one of the himachalene isomers. researchgate.net In flea beetles, the biosynthesis of himachalenes has been shown to proceed from (Z,E)-FPP, catalyzed by a novel sesquiterpene synthase. pnas.org
The stereochemistry of the final himachalene products is determined by the specific folding of the FPP substrate within the active site of the terpene synthase and the stereochemical course of the cyclization and rearrangement reactions. beilstein-journals.org
Studies on the β-himachalene synthase from Cryptosporangium arvum have provided insights into the stereochemical details of the cyclization process. nih.govbeilstein-journals.org Isotopic labeling experiments have revealed the stereospecific migration of a hydride from C-1 to C-10 during the formation of the himachalyl cation. nih.gov The absolute configuration of the major product, (+)-β-himachalene, was determined, and the stereochemical course of the initial 1,11-cyclization was investigated. beilstein-journals.org
In the case of the flea beetle-derived this compound, the absolute configuration was initially a subject of debate. nih.gov However, enantioselective synthesis confirmed that the naturally occurring pheromone is the (S)-enantiomer. researchgate.netnih.gov This highlights the importance of stereocontrolled synthesis in definitively assigning the absolute configuration of chiral natural products. nih.gov
Advanced Synthetic Methodologies for S Ar Himachalene and Analogues
Total Synthesis Approaches to the Himachalene Skeleton
The initial total syntheses of himachalenes in the 1960s and 1970s were significant achievements that validated the proposed structures and showcased novel synthetic strategies. Two of the most notable early approaches were developed by the research groups of Paul de Mayo and Ernest Wenkert.
De Mayo's Photochemical Approach: De Mayo and colleagues reported the first total synthesis of (±)-β-himachalene. A cornerstone of this route was a photochemical [2+2] cycloaddition between 1,3-diketone enols and alkenes, a transformation now widely known as the De Mayo reaction. This reaction was instrumental in constructing the seven-membered ring of the himachalene core. The process involves the photo-activated cycloaddition, which is then followed by a retro-aldol cleavage to yield a 1,5-dicarbonyl compound, effectively adding a two-carbon unit between the original carbonyl groups.
Wenkert's Intramolecular Diels-Alder Strategy: A subsequent landmark synthesis was achieved by Wenkert and Naemura, who developed a route to (±)-α- and β-himachalene. researchgate.net Their strategy elegantly employed an intramolecular Diels-Alder reaction. By constructing an acyclic triene precursor, they could induce a [4+2] cycloaddition to rapidly form the fused bicyclic olefin core of the himachalene skeleton in a single step. researchgate.net This approach demonstrated the power of intramolecular cyclizations for the efficient assembly of complex polycyclic systems.
| Historical Synthesis Comparison | De Mayo's Approach | Wenkert's Approach |
| Key Reaction | Photochemical [2+2] Cycloaddition (De Mayo Reaction) | Intramolecular Diels-Alder Reaction |
| Target Isomer(s) | (±)-β-Himachalene | (±)-α-Himachalene, (±)-β-Himachalene |
| Core Strategy | Stepwise ring formation via photocycloaddition and retro-aldol cleavage | Convergent formation of bicyclic core from an acyclic precursor |
Building upon the foundational early work, contemporary synthetic efforts have shifted towards achieving high levels of stereocontrol, enabling the synthesis of specific, optically active isomers of himachalenes and their derivatives.
The synthesis of enantiomerically pure compounds often relies on the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.orgnih.gov Evans' oxazolidinones, for example, are widely used chiral auxiliaries that have been applied to asymmetric aldol reactions in the synthesis of complex natural products, including approaches toward the himachalene skeleton. researchgate.net
Asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product, has also been pivotal. A recent total synthesis of (R)-ar-Himachalene, the enantiomer of the target compound, utilized a catalytic and asymmetric vinylogous Mukaiyama aldol reaction as a key step. nih.gov Another strategy involves using a chiral pool approach, starting from a readily available and enantiomerically pure natural product. For instance, an enantiospecific total synthesis of (+)-trans-α-himachalene was achieved starting from the monoterpene (R)-carvone. researchgate.net The enantioselective synthesis of both isomers of ar-himachalene has also been accomplished starting from enantiomerically pure citronellal. researchgate.net
| Method | Key Reagent/Catalyst | Application in Himachalene Synthesis |
| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric aldol reactions to set key stereocenters. researchgate.net |
| Chiral Pool | (R)-Carvone | Starting material for enantiospecific synthesis of (+)-trans-α-himachalene. researchgate.net |
| Asymmetric Catalysis | Not specified | Catalytic, asymmetric vinylogous Mukaiyama reaction for (R)-ar-Himachalene synthesis. nih.gov |
Constructing the bicyclo[5.4.0]undecane skeleton requires precise control over the relative stereochemistry, particularly at the ring fusion. Intramolecular reactions are powerful tools for achieving this diastereoselective control, as the transition state is often highly constrained. Wenkert's intramolecular Diels-Alder synthesis is a classic example where the stereochemistry of the acyclic precursor dictates the stereochemistry of the resulting bicyclic product. More recent studies have shown that the stereochemical outcome of cyclizations to form bicyclo[5.4.0]undecane systems can be controlled by the choice of cation. nih.gov For example, in the cyclization of certain γ-hydroxynitriles, using n-BuLi can favor the formation of a trans-fused ring system, while i-PrMgCl can direct the reaction to form the cis-fused product, demonstrating a high degree of diastereoselective control. nih.gov
Modern Stereoselective and Enantioselective Total Synthesis
Chemical Derivatization and Semisynthesis Strategies
ar-Himachalene is a minor component of cedarwood essential oil, which is primarily composed of α-, β-, and γ-himachalene. mdpi.com A common and efficient strategy to produce ar-himachalene is through the semisynthesis from this abundant mixture of himachalene isomers via catalytic dehydrogenation. mdpi.comresearchgate.net This aromatization process converts the hydroaromatic seven-membered ring into a benzene ring.
Several catalytic systems have been successfully employed for this transformation. A widely used method involves heating the himachalene isomer mixture with catalysts like Palladium on carbon (Pd/C) or Raney nickel. researchgate.netresearchgate.net One reported procedure using Raney nickel on activated charcoal at high temperatures (250°C) for several days afforded ar-himachalene in high yield and purity. mdpi.com A similar preparation catalyzed by Raney nickel resulted in a 93% yield of ar-himachalene. mdpi.com Other reagents, such as iodine in DMSO, have also been reported to mediate the aromatization. researchgate.netresearcher.life
| Catalyst/Reagent | Conditions | Reported Yield | Reference |
| Raney Nickel / Activated Charcoal | 250°C, 5 days | 83% | mdpi.com |
| Raney Nickel | Not specified | 93% | mdpi.com |
| Palladium on Carbon (Pd/C) | Not specified | Good yield | researchgate.netresearchgate.net |
| Iodine / DMSO | Not specified | Good yield | researchgate.netresearcher.life |
Electrophilic Aromatic Substitution Reactions
The aromatic ring of ar-himachalene is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can modulate its chemical properties.
The Friedel-Crafts acylation of ar-himachalene (2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene) is a key method for synthesizing aryl ketone derivatives. The reaction outcome is highly dependent on the temperature conditions.
When the reaction is conducted at room temperature (25 °C) with acetyl chloride and aluminum chloride (AlCl₃) as the catalyst, it selectively produces a single product, (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone, where the original benzocycloheptene (B12447271) skeleton is conserved. mdpi.com
However, elevating the temperature to 100 °C leads to a more complex product mixture. The primary product remains the acylated ar-himachalene with a conserved backbone (69% yield), but a significant secondary product with a rearranged skeleton is also formed (21% yield). mdpi.comnih.gov This rearranged product is identified as 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone. mdpi.comresearchgate.net Its formation is explained by the oxyfunctionalization of an acylated intermediate with molecular oxygen, followed by skeletal rearrangement from a seven-membered ring to a bicyclic tetrahydronaphthalene structure. mdpi.com
| Reaction Temperature | Catalyst | Product(s) | Yield |
|---|---|---|---|
| 25 °C | AlCl₃ | (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | Single product |
| 100 °C | AlCl₃ | (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | 69% |
| 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone | 21% |
The nitration of ar-himachalene introduces nitro groups onto the aromatic ring, which are versatile functional groups for further synthesis. When ar-himachalene is treated with nitric acid in a mixture of acetic anhydride and acetic acid, two products are formed. researchgate.net The use of a stronger nitrating agent, a mixture of nitric acid and sulfuric acid, is also effective for nitrating halogenated derivatives of ar-himachalene. mdpi.com
For instance, the nitration of bromo-arylhimachalene with a nitric acid and sulfuric acid mixture results in a total conversion to the corresponding nitro derivative, 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene, with an 83% yield. mdpi.com Interestingly, treating chloro-arylhimachalene with the same acid mixture does not yield the mono-nitrated product but instead leads to the formation of a dinitro derivative, 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene, in 79% yield. mdpi.com
The synthesis of nitro-halogenated aryl-himachalene derivatives is typically achieved through a two-step process involving initial halogenation followed by nitration. mdpi.com N-halosuccinimides are effective reagents for the initial halogenation step. The treatment of arylhimachalene with N-chlorosuccinimide (NCS) in acetonitrile at 80 °C yields chloro-arylhimachalene with an 85% yield. mdpi.com
These halogenated intermediates are then subjected to nitration as described previously to produce novel halogenated nitro-arylhimachalene derivatives. This sequential approach allows for the regioselective synthesis of compounds such as 2-bromo-1-nitro-arylhimachalene and 2-chloro-1,4-dinitro-arylhimachalene. mdpi.com
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| ar-Himachalene | N-chlorosuccinimide (NCS), Acetonitrile | Chloro-arylhimachalene | 85% |
| Bromo-arylhimachalene | HNO₃, H₂SO₄ | 2-bromo-1-nitro-arylhimachalene | 83% |
| Chloro-arylhimachalene | HNO₃, H₂SO₄ | 2-chloro-1,4-dinitro-arylhimachalene | 79% |
Functionalization of Olefinic Bonds
While ar-himachalene itself is aromatic, its non-aromatic precursors, the himachalenes (α-, β-, and γ-isomers), possess olefinic double bonds that are reactive towards various functionalization reactions. The methodologies described in this section apply to these olefinic precursors.
The olefinic bonds within himachalene isomers are reactive to hydrochlorination. Research has shown that passing a stream of hydrogen chloride gas through an acetic acid solution of a bicyclic precursor to himachalene leads to the formation of (+)-himachalene dihydrochloride. researchgate.net This reaction represents the addition of HCl across the double bonds present in the himachalene skeleton.
The oxidation of himachalenes and their derivatives can lead to a variety of functionalized products, including epoxides and hydroperoxides.
Epoxidation: The epoxidation of himachalene isomers has been reported. Studies show that epoxides can be obtained from a mixture of α- and β-himachalene isomers upon reaction with a stoichiometric amount of an oxidizing agent. researchgate.net This reaction involves the addition of an oxygen atom across one of the double bonds to form a three-membered oxirane ring.
Hydroperoxide Formation: As previously mentioned in the context of Friedel-Crafts acylation, a rearranged acyl-hydroperoxide can be formed from ar-himachalene at elevated temperatures. mdpi.comresearchgate.net Additionally, the direct aerobic oxidation of ar-himachalene can be achieved using a catalytic system of N-hydroxyphthalimide (NHPI) and cobalt(II) under mild conditions. iiste.org This reaction targets the benzylic positions, yielding a mixture of the corresponding alcohol, aldehyde, and carboxylic acid with good selectivity and excellent yields. iiste.org The product distribution can be controlled by adjusting the ratio of NHPI to ar-himachalene; lower catalyst ratios favor aldehyde formation, while higher ratios favor the carboxylic acid. iiste.org
Table of Compounds
| Compound Name |
|---|
| (S)-ar-Himachalene / ar-Himachalene (2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene) |
| (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone |
| 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone |
| 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene (bromo-nitro-arylhimachalene) |
| 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene (chloro-dinitro-arylhimachalene) |
| Chloro-arylhimachalene |
| Bromo-arylhimachalene |
| (+)-himachalene dihydrochloride |
| α-himachalene |
| β-himachalene |
| γ-himachalene |
| Acetyl chloride |
| Aluminum chloride (AlCl₃) |
| Nitric acid (HNO₃) |
| Sulfuric acid (H₂SO₄) |
| Acetic anhydride |
| Acetic acid |
| N-chlorosuccinimide (NCS) |
| Acetonitrile |
| Hydrogen chloride (HCl) |
| N-hydroxyphthalimide (NHPI) |
| Cobalt(II) |
Palladium-Catalyzed Oxygenation Reactions (e.g., Acetoxylation)
The introduction of oxygen-containing functional groups into the himachalene skeleton is a key strategy for the synthesis of valuable derivatives for the perfumery, cosmetics, and pharmaceutical industries. Palladium-catalyzed reactions represent a powerful tool for this purpose. Research into the allylic oxidation of himachalenes initially led to the formation of highly stable η³-allyl palladium complexes, which hindered the progression of the reaction to the desired oxygenated products.
A significant breakthrough was achieved by utilizing a modified himachalene structure, γ-dehydro-aryl-himachalene, which is obtained through the aromatization of the natural himachalene mixture. nih.gov The presence of the aromatic ring appears to destabilize the intermediate π-allyl complex, making it more susceptible to nucleophilic attack. This strategy enabled the first successful palladium-catalyzed allylic acetoxylation of a himachalene derivative. google.com
The reaction involves treating γ-dehydro-aryl-himachalene with a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in acetic acid. The process requires a re-oxidant to regenerate the active Pd(II) species. Optimization studies have shown that the choice of re-oxidant and other additives is crucial for the reaction's success. mdpi.com For instance, initial trials with benzoquinone as the re-oxidant resulted in very low substrate conversion. google.commdpi.com Switching to copper acetate slightly improved the conversion and selectivity for the desired allylic acetate. mdpi.com
To better understand the reaction mechanism, the intermediate π-allyl palladium complex formed during the reaction has been synthesized, isolated, and characterized by nuclear magnetic resonance spectroscopy and X-ray crystallography. google.comresearchgate.net Density Functional Theory (DFT) calculations confirmed that the introduction of the aromatic ring enhances the reactivity of the η³-allyl palladium complex, facilitating the subsequent nucleophilic attack by the acetate. researchgate.net
| Entry | Catalyst | Re-oxidant | Solvent | Conversion (%) | Selectivity for Allylic Acetate (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Benzoquinone | Acetic Acid | 5 | Trace | google.commdpi.com |
| 2 | Pd(OAc)₂ | Copper Acetate | Acetic Acid | 11 | 14 | mdpi.com |
Cyclopropanation of Beta-Himachalene
Cyclopropanation is a chemical reaction that introduces a cyclopropane ring into a molecule. This modification can significantly alter the biological activity and physical properties of the parent compound. In the context of himachalenes, β-himachalene is a suitable substrate for this transformation due to its exocyclic double bond.
One of the common methods employed for the cyclopropanation of β-himachalene is gem-dihalocyclopropanation. researchgate.netmdpi.com This reaction involves the addition of a dihalocarbene (e.g., :CCl₂ or :CBr₂) to the double bond. The dihalocarbene is typically generated in situ from a haloform (such as chloroform or bromoform) and a strong base. The resulting products are sesquiterpenes containing a dihalogenated cyclopropane ring fused to the himachalene skeleton. researchgate.net These derivatives can serve as versatile intermediates for further synthetic modifications. For example, the presence of bromine atoms in the cyclopropane ring has been noted to enhance the antimicrobial properties of the molecule. researchgate.netmdpi.com
Amination of Himachalenes
The direct incorporation of nitrogen-containing functional groups into the non-aromatized himachalene core is a challenging but important transformation for creating derivatives with potential biological activities. While direct amination methods on the himachalene skeleton are not widely reported, multi-step strategies have been developed.
One such approach begins with β-himachalene and leads to the formation of β-amino-α,β-unsaturated ketone derivatives. This synthetic route involves an initial cyclopropanation of the exocyclic double bond, followed by an allylic oxidation step to introduce an enone functionality. Subsequent chemical manipulations can then be performed to install the amino group, yielding the target nitrogen-containing derivative.
Skeletal Rearrangements and Transformation to Other Sesquiterpenoids (e.g., Cadalene, Iso-cadalene)
The himachalene framework can be induced to undergo significant skeletal rearrangements, providing access to other important sesquiterpenoid structures. A notable example is the conversion of ar-himachalene into cadalene and iso-cadalene, which are bicyclic aromatic sesquiterpenes found in various essential oils and fossil resins.
This transformation is typically achieved in a two-step process. First, a natural mixture of α-, β-, and γ-himachalenes is dehydrogenated to quantitatively yield ar-himachalene. In the second step, treatment of ar-himachalene with specific reagents, such as iodine (I₂) and/or aluminum chloride (AlCl₃), triggers a complex rearrangement. researchgate.net
The selectivity of the reaction is highly dependent on the reaction conditions. researchgate.net
Cadalene Formation: Using a combination of AlCl₃ and I₂ in a solvent like dichloromethane favors the formation of cadalene, which can be isolated in yields up to 76%.
Iso-cadalene Formation: In contrast, using AlCl₃ in the absence of iodine in a non-polar solvent like cyclohexane directs the reaction towards iso-cadalene, with isolated yields reaching up to 66%.
The proposed mechanism for these unique rearrangements involves a series of sequential carbon-carbon bond cleavage and formation events, along with hydride transfers. The process is thought to initiate with an electrophilic attack on the aromatic ring of ar-himachalene, leading to a cascade of structural reorganizations that ultimately yield the more thermodynamically stable naphthalene skeletons of cadalene and iso-cadalene.
| Target Compound | Reagents | Solvent | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Cadalene | AlCl₃, I₂ | Dichloromethane | up to 76 | |
| Iso-cadalene | AlCl₃ | Cyclohexane | up to 66 |
Synthesis of Benzylamines and Related Aromatic Derivatives
The aromatic ring of ar-himachalene provides a handle for further functionalization, including the synthesis of benzylamine derivatives. These compounds are of interest due to the prevalence of the benzylamine moiety in pharmacologically active molecules.
A practical and efficient method for preparing a range of secondary benzylamines of ar-himachalene has been developed. The synthesis begins with the chloromethylation of ar-himachalene. This is typically achieved by reacting ar-himachalene with paraformaldehyde and a Lewis acid, such as zinc chloride, to introduce a chloromethyl (-CH₂Cl) group onto the aromatic ring, affording chloromethyl-ar-himachalene in high yield.
The subsequent step is the amination of the chloromethyl-ar-himachalene intermediate. This is accomplished by reacting it with various primary or secondary aromatic amines. The reaction proceeds under mild conditions to furnish the corresponding secondary benzylamine derivatives in good yields. This two-step sequence provides a versatile route to a library of sesquiterpenes bearing a benzylamine functional group, opening avenues for the exploration of their biological properties.
| Step | Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Chloromethylation | Paraformaldehyde, ZnCl₂ | Chloromethyl-ar-himachalene | 90 | |
| 2 | Amination | Various Aromatic Amines | Secondary Benzylamines | Good |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-ar-Himachalene and its related isomers, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been instrumental in understanding its fundamental chemical properties.
Geometry optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For sesquiterpenes like himachalenes, which possess flexible ring systems, conformational analysis is crucial to identify the most energetically favorable conformers. core.ac.uknih.gov This process involves calculating the energies of various possible spatial arrangements (conformers) to determine the global minimum on the potential energy surface. core.ac.uknih.gov Studies on related dipeptides, for instance, have located 87 stable conformers, with the most stable being a β-turn structure, demonstrating the complexity and importance of such analyses. nih.gov The accuracy of these calculations is critical, as delocalization errors in some DFT functionals can impact conformational energies by overstabilizing more conjugated structures. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com For example, in studies of synthesized nitro-halogenated aryl-himachalene derivatives, the calculated energy gaps were found to be 4.351 eV and 4.526 eV, indicating high chemical reactivity. mdpi.com In analyses of related sesquiterpenes like β-himachalene, the molecule is classified as a strong nucleophile (N=3.427 eV) based on its FMO properties. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Nitro-halogenated aryl-himachalene (Compound 4) | Data Not Available | Data Not Available | 4.351 | mdpi.com |
| Nitro-halogenated aryl-himachalene (Compound 5) | Data Not Available | Data Not Available | 4.526 | mdpi.com |
| β-himachalene | -2.499 | Data Not Available | Data Not Available | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. mdpi.comwolfram.com It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other chemical species. mdpi.com The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id Green and yellow areas denote regions with near-zero or intermediate potential. wolfram.com MEP analysis is widely used to understand intermolecular interactions and predict the sites of chemical reactions. mdpi.comnih.gov
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. These global reactivity indices, including electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), are calculated from FMO energies to predict the behavior of molecules in chemical reactions. mdpi.comresearchgate.net For instance, the electronic chemical potential of β-himachalene (-3.148 eV) being higher than that of a reactant like CH2 (-5.492 eV) indicates that electron density will flow from the himachalene to the carbene in a reaction. Similarly, the high nucleophilicity index (N) of β-himachalene (3.269 eV) further characterizes it as a strong nucleophile.
Transition state investigations are performed to understand the mechanism and selectivity of chemical reactions. By calculating the energy of the transition state—the highest energy point along the reaction path—researchers can determine activation energies and predict which reaction pathway is more favorable. For the reaction of β-himachalene with carbenes, the calculated energy profiles show that one transition state (TS4) is 5.8 kcal/mol lower in energy than a competing one (TS3), explaining the preferential formation of a specific product.
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) | Reference |
|---|---|---|---|---|---|
| β-himachalene | -3.148 | Data Not Available | 0.839 | 3.269 | |
| α-trans-himachalene | > Dichloromethane | Data Not Available | < Dichloromethane | Data Not Available |
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking studies have been performed to evaluate the potential of himachalene derivatives to interact with various therapeutic protein targets. The binding affinity, typically reported as a negative score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Docking studies of himachalene derivatives against the Torpedo californica acetylcholinesterase (PDB ID: 7B2W) have shown high affinities, suggesting potential for modulating neurotransmitter pathways. nih.gov The active site of AChE contains a catalytic pocket and a peripheral pocket, with key residues like Trp84 and Trp279 being crucial for ligand binding. nih.govresearchgate.net
VEGFA: Vascular Endothelial Growth Factor A (VEGFA) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. researchgate.netsemanticscholar.org Inhibiting VEGFA is a validated anti-cancer strategy. genominfo.org Docking studies screen for phytochemicals that can bind to VEGFA or its receptors (VEGFRs), thereby blocking the angiogenic signaling pathway. semanticscholar.orgnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. japer.inisfcppharmaspire.com Selective inhibition of COX-2 is the mechanism of action for several anti-inflammatory drugs. nih.gov Docking studies help identify natural compounds that can fit into the active site of COX-2, interacting with critical amino acid residues like Tyr385 and Ser530 to block its activity. isfcppharmaspire.com
5-LOX: 5-Lipoxygenase (5-LOX) is another important enzyme in the inflammatory cascade, responsible for producing leukotrienes. nih.govnih.gov It is a therapeutic target for inflammatory diseases like asthma. nih.gov The active site of 5-LOX is largely hydrophobic, and docking studies aim to find inhibitors that can form stable complexes within this pocket, often interacting with the catalytic iron atom and surrounding hydrophobic residues like Leu368 and Ile406. nih.gov
| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Himachalene Derivatives | Acetylcholinesterase | 7B2W | High Affinity (Value not specified) | nih.gov |
| Hexadecanal (from marine algae) | COX-2 | Not Specified | -5.3 | nih.gov |
| Neophytadiene (from marine algae) | COX-2 | Not Specified | -5.3 | nih.gov |
| α-turmerone | 5-LOX | Not Specified | Best Affinity (Value not specified) | nih.gov |
| Ponatinib (Reference Drug) | VEGFA | Not Specified | -10.8 | genominfo.org |
| Gedunin (Phytochemical) | Acetylcholinesterase | Not Specified | -8.7 | mdpi.com |
Elucidation of Specific Ligand-Binding Sites and Key Residues
The identification of ligand-binding sites and the key amino acid residues involved in molecular recognition is fundamental in drug discovery and molecular biology. While specific studies detailing the binding of this compound to a particular protein receptor are not extensively documented, computational methods offer a robust approach for such investigations. Techniques like molecular docking and binding site identification tools are the first step in predicting how a ligand like this compound might interact with a biological target. nih.govmdpi.com
Advanced methods such as the Alanine-Scanning-Interaction-Entropy (ASIE) approach, combined with molecular dynamics simulations, can quantitatively determine the contribution of individual pocket residues to the binding free energy. frontiersin.orgresearchgate.net This allows for the identification of "hotspot" residues that are critical for the binding affinity. These hotspot residues are often predominantly hydrophobic, and their interactions with ligands are mainly driven by van der Waals forces. frontiersin.orgresearchgate.net Should a biological target for this compound be identified, these computational strategies would be instrumental in elucidating the specific binding mechanism and rationalizing ligand affinity. frontiersin.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the conformational flexibility and stability of molecules and their complexes over time. nih.gov For this compound, MD simulations could be employed to study its interaction with a potential receptor, assessing the stability of the resulting protein-ligand complex. nih.govfrontiersin.org The stability of such a complex is crucial for its biological function and can be evaluated by monitoring several parameters throughout the simulation. nih.gov
| Parameter | Description | Significance in Stability Analysis |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein-ligand complex over time, relative to a reference structure. | Indicates the conformational stability of the complex. A stable RMSD suggests the complex has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues from their average position. | Identifies flexible or rigid regions within the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds are key indicators of a stable and specific interaction. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | Provides a quantitative measure of the affinity between the ligand and the protein. |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pub This theory is particularly useful for elucidating reaction mechanisms. Studies on related himachalene isomers, such as β-himachalene, using Density Functional Theory (DFT), a core component of MEDT, have provided significant insights into their reactivity. researchgate.net
These theoretical investigations have shown that reactions involving himachalenes, such as cycloadditions and epoxidations, often proceed through concerted and asynchronous mechanisms. researchgate.net Analysis of global and local reactivity indices derived from DFT, such as electrophilicity, nucleophilicity, and Parr functions, helps to explain the chemo-, regio-, and stereoselectivity observed in these reactions. researchgate.netnih.govsemanticscholar.org For example, in the reaction of β-himachalene with dichlorocarbene, DFT calculations revealed that β-himachalene acts as the nucleophile and the reaction is controlled by charge transfer, leading to a specific stereoselective product. researchgate.net A proposed mechanism for the formation of a hydroperoxide from acyl-ar-himachalene also highlights the utility of mechanistic analysis. mdpi.com These findings on related structures demonstrate how MEDT can be applied to predict and rationalize the reaction mechanisms of this compound. copernicus.org
| Reactivity Index | Definition | Application in Mechanism Elucidation |
|---|---|---|
| Electronic Chemical Potential (µ) | Represents the escaping tendency of electrons from a system. | Determines the direction of electron flow (charge transfer) between reactants. |
| Chemical Hardness (η) | Measures the resistance to a change in electron distribution. | Related to the stability and reactivity of the molecule. |
| Global Electrophilicity (ω) | Quantifies the ability of a species to accept electrons. | Identifies the electrophile in a reaction. |
| Global Nucleophilicity (N) | Quantifies the ability of a species to donate electrons. | Identifies the nucleophile in a reaction. |
| Parr Functions (Pk+/Pk-) | Local indices that indicate the most electrophilic/nucleophilic sites within a molecule. | Predicts the regioselectivity of a reaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. bio-hpc.eu These models are invaluable in predicting the activity of new or untested compounds, thereby streamlining the drug discovery process. nih.govnih.gov A QSAR model is built by finding a statistical relationship between molecular descriptors (physicochemical, electronic, topological) of a series of compounds and their experimentally determined biological activities. mdpi.com
While specific QSAR models for this compound derivatives are not widely reported, the methodology provides a clear path for future research. To develop a QSAR model for this class of compounds, a dataset of ar-himachalene analogues with measured biological activity (e.g., inhibitory concentration) would be required. Various descriptors, such as lipophilicity (logP), molecular weight, and electronic properties calculated via quantum chemistry methods, would be computed. nih.govresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to create a predictive model. Such a model could guide the synthesis of new derivatives of this compound with potentially enhanced biological properties.
Ab Initio Calculations for Stereochemical Confirmation and Rationalization
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are highly accurate methods for determining molecular properties. aps.org They are particularly powerful for confirming and rationalizing stereochemistry. The absolute configuration and conformational preferences of a molecule like this compound can be rigorously established by comparing computationally predicted properties, such as optical rotation, with experimental data.
Furthermore, ab initio methods are used to understand the origins of stereoselectivity in chemical reactions. By calculating the energies of various transition states, it is possible to determine the lowest energy pathway, which corresponds to the major stereoisomer formed. For instance, DFT studies on the reactions of related himachalene isomers have successfully rationalized the observed stereoselective outcomes by analyzing the transition state energies. researchgate.net While the stereochemistry of some ar-himachalene derivatives has been confirmed experimentally through methods like X-ray crystallography, ab initio calculations provide the underlying energetic rationale for these structures and their formation. mdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article on its anticancer properties as outlined in your request.
The provided structure requires in-depth information on cytotoxicity, induction of apoptosis, inhibition of cell motility, specific molecular mechanisms of action, modulation of enzyme activity, and differentiation between neoplastic and non-neoplastic cells.
Research into the anticancer activities of related sesquiterpenes, such as certain isomers and hydroxylated derivatives of himachalene, has been conducted. However, these findings are specific to those particular compounds and cannot be scientifically attributed to this compound. The biological activity of a chemical compound is highly dependent on its precise structure, including its stereochemistry.
Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time due to the lack of specific research findings for "this compound" in the context of the detailed biological activities outlined.
Antimicrobial Research Perspectives
Antibacterial and Antifungal Efficacy Against Various Pathogens
This compound, an aromatized sesquiterpene, has been evaluated for its antimicrobial properties against a range of pathogenic microbes. Research indicates that its efficacy is more pronounced against certain Gram-positive bacteria than against Gram-negative bacteria or fungi. In one study, the antimicrobial activity of ar-himachalene was tested against a panel of sixteen different microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. core.ac.uk
The compound demonstrated notable antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 375 µg/ml. core.ac.uknih.govresearchgate.net However, it and other related aromatized himachalenes showed no antimicrobial activity against the tested Gram-negative bacteria, which included Burkholderia cepacia, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, even at a high concentration of 3000 µg/ml. core.ac.uknih.gov Another derivative, bis-dehydro-ar-himachalene, exhibited activity against Micrococcus luteus at an MIC of 625 µg/ml. core.ac.uknih.gov Studies on the broader class of himachalene derivatives have shown that non-aromatic versions can be more active than their aromatic counterparts against both bacteria and fungi. core.ac.uknih.gov
Antibacterial Activity of ar-Himachalene and a Related Derivative
| Compound | Bacterium | Gram Stain | MIC (µg/ml) |
|---|---|---|---|
| ar-Himachalene | Bacillus subtilis | Positive | 375 core.ac.uknih.govresearchgate.net |
| bis-dehydro-ar-himachalene | Micrococcus luteus | Positive | 625 core.ac.uknih.gov |
| ar-Himachalene | Burkholderia cepacia | Negative | >3000 core.ac.uknih.gov |
| Escherichia coli | Negative | >3000 core.ac.uknih.gov | |
| Klebsiella pneumoniae | Negative | >3000 core.ac.uknih.gov | |
| Pseudomonas aeruginosa | Negative | >3000 core.ac.uknih.gov |
Proposed Mechanisms of Action (e.g., Microbial Cell Membrane Disruption)
The precise antimicrobial mechanism of action for this compound has not been extensively detailed in dedicated studies. However, based on the known mechanisms of other terpenes, terpenoids, and components of essential oils, it is proposed that its activity likely involves the disruption of microbial cell membranes. nih.gov This class of compounds is often lipophilic, allowing them to interact with and penetrate the lipid bilayer of bacterial and fungal cell membranes. nih.govnih.gov
This interaction can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions and metabolites, ultimately resulting in cell death. nih.govmdpi.com The mechanism may involve the compound acting as an interstitial impurity within the ordered structure of the lipid bilayer, interfering with critical membrane functions like electron transport, protein translocation, and enzymatic activity. nih.gov Research on various antimicrobial peptides and essential oil components has provided evidence that they kill microbial cells by permeabilizing the cell membrane and damaging its integrity, which can be visualized as morphological changes and the formation of pores on the cell surface. nih.gov
Synergistic Effects with Other Bioactive Components
The investigation into the synergistic effects of this compound with other bioactive components, such as conventional antibiotics or other phytochemicals, is an area that requires further research. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is of significant interest in antimicrobial therapy. mdpi.com While studies have demonstrated that certain plant extracts containing a complex mixture of compounds can exhibit synergistic activity with antibiotics, specific research detailing such interactions for isolated this compound is not extensively documented in the available literature. mdpi.comresearchgate.net
Anti-inflammatory Research Perspectives
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukins, TNF-α)
The potential for this compound to modulate key pro-inflammatory mediators is an area of scientific interest, though direct evidence from studies focused specifically on this compound is limited. In inflammatory responses, mediators such as nitric oxide (NO), various interleukins (ILs), and tumor necrosis factor-alpha (TNF-α) play crucial roles. nih.govmdpi.com Many natural products, including various terpenes, have been shown to exert anti-inflammatory effects by inhibiting the production of these molecules. researchgate.netscience.gov For instance, the overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. researchgate.net Similarly, cytokines like TNF-α and IL-6 are central to the inflammatory cascade. nih.govmdpi.com While research has shown that other natural compounds can downregulate the gene expression of iNOS, cyclooxygenase-2 (COX-2), and TNF-α, specific investigations to confirm that this compound possesses these activities are not prominently featured in existing literature. researchgate.net
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX))
The inhibition of key enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), is a primary target for anti-inflammatory drugs. mdpi.com These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. mdpi.comnih.gov Dual inhibition of both COX-2 and 5-LOX is considered a promising therapeutic strategy to achieve broad anti-inflammatory effects while potentially mitigating the side effects associated with selective COX-2 inhibitors. mdpi.comnih.govnih.gov Although numerous natural and synthetic compounds have been investigated for their ability to inhibit these enzymes, specific studies detailing the inhibitory activity of this compound against COX-2 and 5-LOX are not well-documented. mdpi.comresearchgate.net Future research is needed to determine if this compound can selectively or dually inhibit these important inflammatory enzymes.
Modulation of Intracellular Signaling Pathways (e.g., MAPKs, JAK/STAT, NF-κB)
As of the current body of scientific literature, there is no specific research available detailing the direct modulatory effects of this compound on key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), or Nuclear Factor-kappa B (NF-κB) pathways. These signaling cascades are crucial in regulating a multitude of cellular processes, including inflammation, cell proliferation, and immune responses. nih.govmdpi.comnih.govnih.govnih.govbiorxiv.orgmdpi.comnih.govjcpres.comfrontiersin.orgresearchgate.netnih.govbiorxiv.org While the anti-inflammatory properties of essential oils containing various sesquiterpenes have been noted, dedicated mechanistic studies to determine if this compound specifically interacts with and modulates the MAPK, JAK/STAT, or NF-κB signaling pathways have not been published. Therefore, its role in these fundamental cellular regulatory networks remains an uninvestigated area of its biological activity profile.
Future Directions and Translational Research Opportunities
Development of (S)-ar-Himachalene and its Derivatives as Novel Therapeutic Lead Compounds
The benzocycloheptene (B12447271) framework inherent to this compound is a biologically potent bicyclic structure, making it an attractive target for medicinal chemists. nih.gov Research into related himachalene isomers and their derivatives has revealed a spectrum of pharmacological activities, suggesting a strong potential for this compound as a lead compound.
Derivatives synthesized from himachalenes, the abundant sesquiterpenes in Cedrus deodara essential oil, have demonstrated notable antimicrobial and antifungal properties. nih.govresearchgate.net Studies have shown that while aromatized himachalenes have modest antibacterial activity, the introduction of specific functional groups, such as imine moieties, can significantly enhance their potency against Gram-positive bacteria like Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, as well as mycotoxigenic fungi. nih.gov Furthermore, hydroxylated derivatives of β-himachalene have shown promise as antifungal agents against the phytopathogen Botrytis cinerea. nih.gov Beyond antimicrobial applications, various himachalene derivatives have been reported to possess anti-inflammatory, antitumor, and anticancer activities, broadening the therapeutic scope for compounds derived from the this compound scaffold. researchgate.net
Table 1: Reported Biological Activities of ar-Himachalene and Related Derivatives
| Derivative/Class | Biological Activity | Key Findings | Reference(s) |
| Aryl himachalene imines | Antimicrobial | Enhanced activity against Gram-positive bacteria and mycotoxigenic fungi compared to the parent aromatized himachalenes. nih.gov | nih.gov |
| ar-Himachalene | Antibacterial | Exhibited activity against Bacillus subtilis. nih.gov | nih.gov |
| Bisdehydro-ar-himachalene | Antibacterial | Showed activity against Micrococcus luteus. nih.gov | nih.gov |
| Hydroxylated β-himachalene | Antifungal | Possesses potential against the phytopathogen Botrytis cinerea. nih.gov | nih.gov |
| General Himachalene Derivatives | Various | Reports suggest potential anticancer, antitumor, and anti-inflammatory properties. researchgate.net | researchgate.net |
Elucidation of Advanced Mechanistic Insights at the Molecular and Cellular Levels
Understanding how this compound and its derivatives exert their biological effects at a molecular level is a critical next step in their development. While direct mechanistic studies on this compound are still nascent, research on other sesquiterpenes provides a roadmap for future investigations. Many sesquiterpenes are known to interact with multiple cellular targets, contributing to their diverse pharmacological profiles. researchgate.net
For instance, the anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to target and inhibit key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling cascade. nih.gov It is plausible that the observed anti-inflammatory potential of himachalene derivatives could involve similar mechanisms. Future research should focus on identifying specific protein targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to pull down binding partners and confirm target engagement within the cell. Elucidating these mechanisms will be crucial for optimizing the structure of this compound to enhance potency and selectivity for desired therapeutic outcomes.
Exploration of this compound as a Precursor for High-Value Chemical Syntheses
The unique chemical architecture of this compound makes it a valuable and readily available starting material for the synthesis of more complex, high-value molecules. mdpi.com Its benzocycloheptene core can be chemically modified through various reactions to create a diverse library of novel compounds.
One of the key reactions explored is the Friedel-Crafts acylation, which allows for the introduction of acyl groups onto the aromatic ring of ar-himachalene. mdpi.com This reaction serves as a gateway to producing a range of derivatives, including ketones that can be further modified. mdpi.com For example, the acylation of ar-himachalene with acetyl chloride can yield (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone. mdpi.com Furthermore, ar-himachalene can be derived from the more abundant α-, β-, and γ-himachalene isomers through catalytic dehydrogenation, making it an accessible precursor. mdpi.comresearchgate.net The development of efficient synthetic routes, such as those using Raney nickel or iodine/DMSO-mediated aromatization, allows for the large-scale production of ar-himachalene needed for these synthetic explorations. mdpi.comresearchgate.net
Table 2: Examples of Synthetic Transformations Involving ar-Himachalene
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference(s) |
| Dehydrogenation (Aromatization) | Raney nickel, activated charcoal, 250°C | ar-Himachalene | 83-93% | mdpi.commdpi.com |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 25°C | (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | - | mdpi.com |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 100°C | Acylated ar-himachalene and a rearranged acyl-hydroperoxide | 69% and 21% | mdpi.com |
| Catalytic Hydrogenation | Pd/C, H₂, ethyl acetate/methanol | ar-Himachalene (from α-dehydro-ar-himachalene) | 80% | nih.gov |
| Bromination/Aromatization | Br₂/CH₂Cl₂ | ar-Himachalene and rearrangement products | - | researchgate.net |
Integration of Multi-Omics Approaches in Biological Activity Research
To fully comprehend the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to unraveling the complex interactions of this natural product within a biological system. nih.gov
By treating cells or model organisms with this compound and its derivatives, researchers can generate vast datasets that provide a holistic view of the resulting molecular changes.
Transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound. nih.gov
Proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint direct molecular targets and downstream effectors. nih.gov
Metabolomics can profile shifts in the cellular metabolic landscape, uncovering effects on cellular energy, biosynthesis, and signaling. nih.govresearchgate.net
Integrating these layers of data can help construct comprehensive network models of the compound's mechanism of action, identify novel therapeutic applications, and discover potential biomarkers for its activity. maxapress.com This approach has the potential to accelerate the discovery of new bioactive compounds and provide a deeper understanding of their function. uic.edu
Application of Chemoinformatics and Artificial Intelligence in Drug Discovery Pipelines
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, and these tools can be powerfully applied to the exploration of this compound. nih.govmdpi.com By leveraging computational methods, the process of identifying and optimizing novel drug candidates from this natural product scaffold can be significantly accelerated. mdpi.comresearchgate.net
Key applications include:
Virtual Screening and Molecular Docking: AI models can screen vast virtual libraries of this compound derivatives against the 3D structures of known protein targets. nih.govnih.gov Molecular docking simulations can predict the binding affinity and orientation of these derivatives within a protein's active site, helping to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can build models that correlate the structural features of different himachalene derivatives with their observed biological activity. nih.gov These QSAR models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high binding affinity to a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
Predicting Specificity: Machine learning has been successfully used to predict the specificity of sesquiterpene synthases, the enzymes that produce these compounds. plos.orgnih.gov Similar approaches can be adapted to predict the biological targets of the sesquiterpenes themselves, helping to rapidly generate hypotheses about their mechanism of action.
The integration of these computational approaches will enable a more rational, efficient, and data-driven exploration of the therapeutic potential locked within the this compound chemical space. frontiersin.org
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing (S)-ar-Himachalene, and how do they resolve structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, NOESY) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For example, coupling constants in -NMR can distinguish diastereomers, while -NMR aids in identifying carbonyl or aromatic groups. Gas chromatography (GC) paired with chiral columns can confirm enantiomeric purity .
Q. How can researchers optimize the enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) in transition-metal-catalyzed reactions (e.g., hydrogenation or cycloaddition) is a common approach. Reaction conditions (temperature, solvent polarity) must be systematically varied to maximize enantiomeric excess (ee). Kinetic resolution or enzymatic methods (e.g., lipase-mediated esterification) may also improve selectivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Cytotoxicity assays (MTT or resazurin-based) and enzyme inhibition studies (e.g., COX-2 or acetylcholinesterase) are standard. Dose-response curves (IC values) should be generated with appropriate controls (e.g., DMSO for solubility). Confounding factors like compound aggregation or redox activity must be ruled out via counter-screening .
Advanced Research Questions
Q. How do computational models (e.g., DFT or molecular docking) predict the bioactivity of this compound, and what are their limitations?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina, Schrödinger) simulates ligand-protein interactions. Limitations include force field inaccuracies for non-covalent interactions and solvent effects. Experimental validation (e.g., X-ray crystallography of ligand-protein complexes) is essential to confirm predictions .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer : Discrepancies may arise from cell line-specific metabolic profiles or assay conditions. Researchers should:
Standardize cell culture protocols (passage number, serum concentration).
Use orthogonal assays (e.g., ATP quantification vs. membrane integrity tests).
Control for batch-to-batch variability in compound purity via HPLC .
Q. How can isotopic labeling (e.g., - or -labeling) track the metabolic fate of this compound in vivo?
- Methodological Answer : Stable isotope-labeled analogs are synthesized via deuteration or -incorporation during biosynthesis or chemical synthesis. Mass spectrometry imaging (MSI) or liquid chromatography-tandem MS (LC-MS/MS) identifies metabolites in biological matrices (plasma, tissues). Isotope dilution methods quantify metabolic turnover rates .
Q. What statistical approaches are optimal for analyzing dose-dependent synergistic effects of this compound in combination therapies?
- Methodological Answer : Chou-Talalay’s combination index (CI) method or Bliss independence models quantify synergy. Nonlinear regression (e.g., GraphPad Prism) fits data to sigmoidal curves. Researchers must account for variability via replicates and validate with isobolograms .
Data-Driven Research Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
Synthesize analogs with systematic modifications (e.g., hydroxylation, halogenation).
Test derivatives in a standardized bioassay (e.g., antimicrobial zone of inhibition).
Use multivariate analysis (PCA or PLS regression) to correlate structural features (logP, polar surface area) with activity .
Q. What are the ethical and reproducibility challenges in publishing this compound research?
- Methodological Answer : Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre). Disclose conflicts of interest and validate results via independent replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
